molecular formula C14H26N2O4 B1372442 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate CAS No. 1016258-69-7

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Cat. No.: B1372442
CAS No.: 1016258-69-7
M. Wt: 286.37 g/mol
InChI Key: UHHUEAGCENEXAJ-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H26N2O4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring structure, which is substituted with tert-butyl, ethyl, and aminomethyl groups, making it a versatile intermediate in chemical reactions .

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic properties, making it a valuable intermediate in various chemical processes.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHUEAGCENEXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676679
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-69-7
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Platinum(IV) oxide (0.724 g, 3.19 mmol) and 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (Intermediate 7) (9 g, 31.9 mmol) in acetic acid (100 ml) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 1 day. The crude product was filtered through celite and the filtrate purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (7.59 g, 83%) as a colourless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.724 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 3
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 4
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 5
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 6
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

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